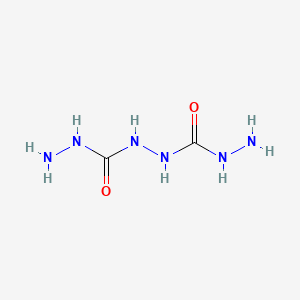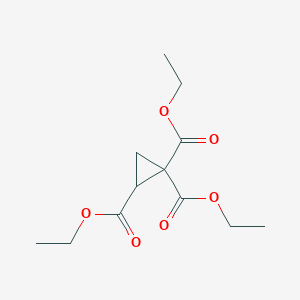
Triethyl cyclopropane-1,1,2-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl cyclopropane-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H18O6. It is a derivative of cyclopropane, featuring three ester groups attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethyl cyclopropane-1,1,2-tricarboxylate can be synthesized through several methods. One common approach involves the Michael initiated ring-closure (MIRC) reaction. In this method, diethyl fumarate reacts with ethyl chloroacetate in the presence of potassium carbonate (K2CO3) and benzyltriethylammonium chloride in dimethylformamide (DMF) at 40°C. This reaction yields this compound in moderate yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale preparation using similar synthetic routes. The reaction conditions are optimized for scalability, ensuring high yields and purity. The use of phase-transfer catalysis and controlled addition of reagents are crucial for the success of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl cyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Triethyl cyclopropane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of triethyl cyclopropane-1,1,2-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclopropane ring can also interact with enzymes and other proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl cyclopropane-1,2,3-tricarboxylate: Another cyclopropane derivative with three ester groups, but with a different substitution pattern.
Propane-1,2,3-tricarboxylic acid: A tricarboxylic acid with a similar structure but without the ester groups.
Uniqueness
Triethyl cyclopropane-1,1,2-tricarboxylate is unique due to its specific ester substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
839-39-4 |
|---|---|
Molekularformel |
C12H18O6 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
triethyl cyclopropane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-4-16-9(13)8-7-12(8,10(14)17-5-2)11(15)18-6-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZQGANJPKLOBZQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC1(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)

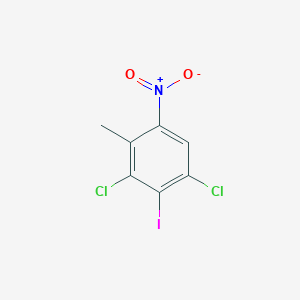


![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
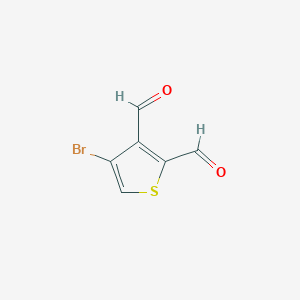
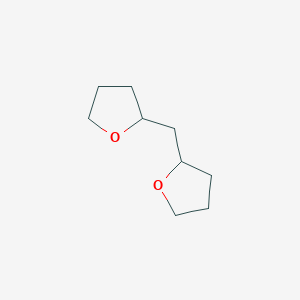
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
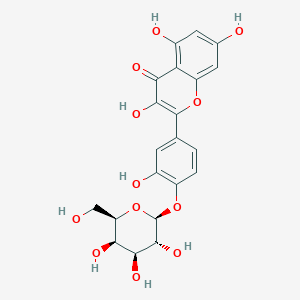
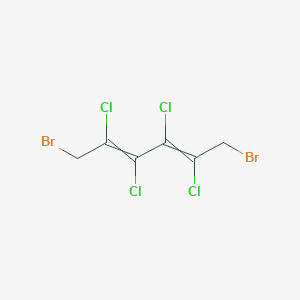
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
